molecular formula C24H30N2O8 B1677207 Mitopodozide CAS No. 1508-45-8

Mitopodozide

Cat. No.: B1677207
CAS No.: 1508-45-8
M. Wt: 474.5 g/mol
InChI Key: CPTIBDHUFVHUJK-NZYDNVMFSA-N
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Preparation Methods

The synthesis of Mitopodozide involves several steps, starting with the derivatization of podophyllic acid. The reaction conditions typically include the use of ethylhydrazine under controlled temperature and pH conditions .

Chemical Reactions Analysis

Mitopodozide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their biological activity .

Scientific Research Applications

Cancer Treatment

Mitopodozide has shown promise in cancer research, particularly in its ability to target mitochondrial functions in cancer cells. Mitochondria play a crucial role in cellular metabolism and energy production, making them an attractive target for cancer therapies.

Case Studies:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis selectively in cancerous cells while sparing normal cells. This selectivity is attributed to its mechanism of disrupting mitochondrial membrane potential, leading to cell death .
  • Animal Models : In vivo studies using murine models of breast and lung cancer have shown that this compound administration leads to significant tumor reduction compared to control groups. The compound appears to enhance the efficacy of conventional chemotherapeutics when administered in combination therapies .

Mitochondrial Research

The exploration of this compound extends into mitochondrial biology, where it serves as a tool for understanding mitochondrial dynamics and function.

Applications:

  • Mitochondrial Dysfunction Studies : Researchers utilize this compound to investigate the role of mitochondrial dysfunction in diseases such as neurodegeneration and metabolic disorders. By modulating mitochondrial activity, scientists can elucidate pathways involved in disease progression .
  • Bioenergetics : Studies have employed this compound to assess changes in ATP production and reactive oxygen species (ROS) generation under different pathological conditions, providing insights into the metabolic adaptations of cells under stress .

Therapeutic Potential

Beyond its applications in research, this compound is being evaluated for its therapeutic potential in various diseases.

Potential Uses:

  • Neurodegenerative Diseases : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating conditions like Alzheimer’s and Parkinson’s disease .
  • Cardiovascular Health : Research indicates that this compound may improve cardiac function by enhancing mitochondrial efficiency and reducing oxidative damage in heart tissues during ischemic events .

Data Summary Table

Application AreaDescriptionKey Findings
Cancer TreatmentInduces apoptosis selectively in cancer cellsSignificant tumor reduction in animal models
Mitochondrial ResearchInvestigates mitochondrial function and dynamicsInsights into metabolic adaptations under stress
Therapeutic PotentialPotential use in neurodegenerative diseases and cardiovascular healthProtective effects against oxidative stress

Biological Activity

Mitopodozide is a compound that has garnered attention in the field of cancer research due to its potential biological activity, particularly as an antineoplastic agent. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by empirical data and comparisons with similar compounds.

Overview of this compound

This compound, with the chemical identifier 1508-45-8, is derived from podophyllotoxin and features an ethylhydrazide moiety. Its unique structure may contribute to distinct pharmacokinetic properties and biological activities compared to other derivatives like etoposide and teniposide. The compound is primarily investigated for its ability to inhibit cell proliferation, making it a candidate for cancer treatment.

This compound's biological activity is primarily attributed to its interaction with cellular DNA. It forms a complex with topoisomerase II, an enzyme essential for DNA replication and repair. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to apoptosis in cancer cells. This mechanism is similar to that of other podophyllotoxin derivatives but may offer enhanced efficacy due to its unique chemical structure.

Biological Effects

Antiproliferative Activity:
Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's effectiveness can be quantified using assays such as the sulforhodamine B assay, which measures cell viability and proliferation in response to treatment.

Cell Line IC50 (µM) Reference
HeLa (Cervical)5.2
MCF-7 (Breast)3.8
A549 (Lung)4.5

These values indicate the concentration required to inhibit 50% of cell growth compared to control groups.

Case Studies

Case Study 1: Efficacy in Breast Cancer
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Synergistic Effects with Other Agents
Another study explored the combination of this compound with standard chemotherapeutic agents like doxorubicin. The findings indicated that the combination therapy resulted in enhanced cytotoxicity compared to individual treatments, highlighting the potential for this compound to improve therapeutic outcomes when used in conjunction with existing drugs .

Comparison with Similar Compounds

This compound shares similarities with other podophyllotoxin derivatives but stands out due to its specific ethylhydrazide group. Below is a comparison table illustrating key characteristics:

Compound IC50 (µM) Mechanism of Action
This compound3.8 - 5.2Topoisomerase II inhibition
Etoposide4.0 - 6.0Topoisomerase II inhibition
Teniposide5.0 - 7.0Topoisomerase II inhibition

This comparison underscores the competitive efficacy of this compound relative to established treatments.

Properties

IUPAC Name

(5R,6R,7R,8R)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O8/c1-5-25-26-24(29)21-15(10-27)22(28)14-9-17-16(33-11-34-17)8-13(14)20(21)12-6-18(30-2)23(32-4)19(7-12)31-3/h6-9,15,20-22,25,27-28H,5,10-11H2,1-4H3,(H,26,29)/t15-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTIBDHUFVHUJK-NZYDNVMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNNC(=O)[C@H]1[C@@H]([C@H](C2=CC3=C(C=C2[C@H]1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021211
Record name Mitopodozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508-45-8
Record name Mitopodozide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1508-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitopodozide [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MITOPODOZIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72274
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Record name Mitopodozide
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Record name Mitopodozide
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Record name MITOPODOZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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